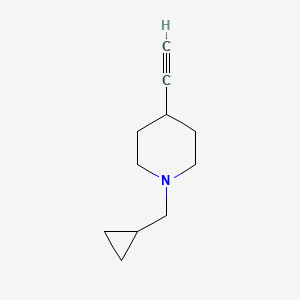
1-Cyclopropylmethyl-4-ethynylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylmethyl-4-ethynylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The unique structure of this compound, which includes a cyclopropylmethyl group and an ethynyl group attached to the piperidine ring, makes it an interesting subject for research and application in various fields.
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-4-ethynylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with cyclopropylmethyl bromide in the presence of a base to form 1-cyclopropylmethyl-4-piperidone. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl halide to yield the final product .
Industrial production methods typically involve optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
1-Cyclopropylmethyl-4-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and mild oxidizing or reducing agents to control the extent of the reaction .
Scientific Research Applications
1-Cyclopropylmethyl-4-ethynylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a modulator of neurotransmitter systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-4-ethynylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopropylmethyl-4-ethynylpiperidine can be compared with other piperidine derivatives, such as:
1-Cyclopropylmethyl-4-phenylpiperidine: This compound has a phenyl group instead of an ethynyl group, which affects its chemical reactivity and biological activity.
1-Cyclopropylmethyl-4-methylpiperidine: The presence of a methyl group instead of an ethynyl group results in different physical and chemical properties.
1-Cyclopropylmethyl-4-ethynylpyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in ring strain and reactivity .
The uniqueness of this compound lies in its combination of a cyclopropylmethyl group and an ethynyl group, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-ethynylpiperidine |
InChI |
InChI=1S/C11H17N/c1-2-10-5-7-12(8-6-10)9-11-3-4-11/h1,10-11H,3-9H2 |
InChI Key |
GGLCTQPDKKWELQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCN(CC1)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















